GSK2033
Overview
Description
GSK2033 is a synthetic organic compound known for its role as an antagonist of liver X receptors (LXRα and LXRβ). Liver X receptors are nuclear receptors that regulate cholesterol metabolism and inflammation. This compound has been widely studied for its potential therapeutic applications in metabolic and inflammatory diseases .
Scientific Research Applications
GSK2033 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of liver X receptors and their role in cholesterol metabolism.
Biology: Investigated for its effects on macrophage polarization and inflammation.
Medicine: Explored for potential therapeutic applications in metabolic diseases, such as non-alcoholic fatty liver disease, and inflammatory conditions like rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting liver X receptors .
Mechanism of Action
Target of Action
GSK2033 is an antagonist of the nuclear receptor liver-X-receptor (LXR) with pIC50 values of 7.0 for LXRα and 7.4 for LXRβ . LXRs are nuclear receptors that control cholesterol metabolism and regulate differentiation of tissue-resident macrophages .
Mode of Action
This compound interacts with its targets, LXRα and LXRβ, by suppressing their activation . This suppression results in the repression of gluconeogenic gene expression stimulated by glucocorticoids (GCs), without altering immune-responsive GC receptor (GR) target genes .
Biochemical Pathways
The inhibition of LXR by this compound affects several biochemical pathways. It prompts the acquisition of an anti-inflammatory gene and functional profile of macrophages generated within a pathological environment . This is achieved through the upregulation of the v-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog B (MAFB) transcription factor, which governs the macrophage anti-inflammatory profile .
Pharmacokinetics
It is known that this compound is cell permeable , which suggests that it can readily cross cell membranes and reach its target sites.
Result of Action
The action of this compound results in several molecular and cellular effects. It enhances cellular proliferation and Th1/Th2/Th17 differentiation . It also suppresses GC-induced gluconeogenic gene expression without affecting immune-responsive GR target genes . Moreover, it prompts the acquisition of an anti-inflammatory gene and functional profile of macrophages .
Action Environment
The action of this compound is influenced by the prevailing extracellular milieu . For instance, it has been reported that LXR inhibition prompts the acquisition of an anti-inflammatory gene and functional profile of macrophages generated within a pathological environment, such as the synovial fluid from Rheumatoid Arthritis patients .
Biochemical Analysis
Biochemical Properties
GSK2033 has the ability to repress gluconeogenic gene expression stimulated by glucocorticoids (GC), without altering immune-responsive GC receptor target genes . It interacts with several nuclear receptors that can alter hepatic gene expression . This compound also interacts with the v-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog B (MAFB) transcription factor .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it enhances T-cell proliferation . In the context of neuropathic pain-induced cognitive dysfunction, this compound modulates microglia polarization, neuroinflammation, and synaptic plasticity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It suppresses GC-induced gluconeogenic gene expression without affecting immune-responsive GC receptor target genes . The suppressive effect of this compound on GC-induced gluconeogenic genes is specific to LXRβ . It also impairs the recruitment of GC receptor and its accessory factors MED1 and C/EBPβ to the phosphoenolpyruvate carboxykinase promoter .
Metabolic Pathways
This compound is involved in the regulation of several metabolic pathways. It has the ability to repress gluconeogenic gene expression stimulated by GC . It also helps to target several nuclear receptors that can alter hepatic gene expression .
Preparation Methods
The synthesis of GSK2033 involves multiple steps, including the formation of a biphenyl structure and the introduction of sulfonamide and trifluoromethyl groups. The synthetic route typically includes:
Formation of the biphenyl structure: This step involves coupling reactions to form the biphenyl core.
Introduction of sulfonamide group: This is achieved through sulfonylation reactions.
Addition of trifluoromethyl group:
Chemical Reactions Analysis
GSK2033 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide and trifluoromethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
GSK2033 is unique in its high specificity and potency as an LXR antagonist. Similar compounds include:
GW3965: An LXR agonist used to study the activation of liver X receptors.
T0901317: Another LXR agonist with broader effects on nuclear receptors.
SR9238: A synthetic agonist of liver X receptors with different pharmacological properties .
This compound stands out due to its ability to selectively inhibit LXRα and LXRβ without activating other nuclear receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO5S2/c1-19-14-20(2)28(21(3)15-19)40(36,37)33(18-25-12-13-27(38-25)29(30,31)32)17-22-8-10-23(11-9-22)24-6-5-7-26(16-24)39(4,34)35/h5-16H,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXOVKYGWBTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=C(O4)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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